Welcome to the BenchChem Online Store!
molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N<br>C6H5N(CH3)2<br>C8H11N B042412 N,N-dimethylaniline CAS No. 121-69-7

N,N-dimethylaniline

Cat. No. B042412
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05246929

Procedure details

To a mixture of 1-amino-2-naphthol (16.9 g), N,N-dimethylaniline (19.3 g) and tetrahydrofuran (200 ml) is added dropwise chloroacetyl chloride under ice cooling, and the mixture is stirred at the same temperature for one hour. To the reaction mixture is added ethyl acetate, and the ethyl acetate layer is washed, dried and distilled to remove the solvent. The resulting oil is dissolved in acetone (500 ml) and thereto is added potassium carbonate (75 g), and the mixture is refluxed for 2 hours, and acetone is distilled off. To the residue is added water, and the precipitate is separated by filtration, washed, dried and recrystallized from tetrahyrofuran to give 1H-naphtho[2,1-b][1,4]oxazin-2(3H)-one (13.1 g). M.p. 219°-220.5° C.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:3]=1[OH:12].CN(C)C1C=CC=CC=1.[O:22]1CC[CH2:24][CH2:23]1.ClCC(Cl)=O>C(OCC)(=O)C>[NH:1]1[C:23](=[O:22])[CH2:24][O:12][C:3]2[CH:4]=[CH:5][C:6]3[C:11]([C:2]1=2)=[CH:10][CH:9]=[CH:8][CH:7]=3

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
NC1=C(C=CC2=CC=CC=C12)O
Name
Quantity
19.3 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred at the same temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the ethyl acetate layer is washed
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in acetone (500 ml)
ADDITION
Type
ADDITION
Details
is added potassium carbonate (75 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
acetone is distilled off
ADDITION
Type
ADDITION
Details
To the residue is added water
CUSTOM
Type
CUSTOM
Details
the precipitate is separated by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahyrofuran

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C2=C(OCC1=O)C=CC1=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 13.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.